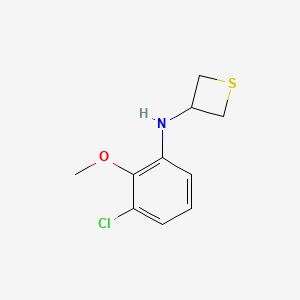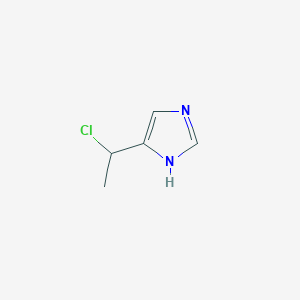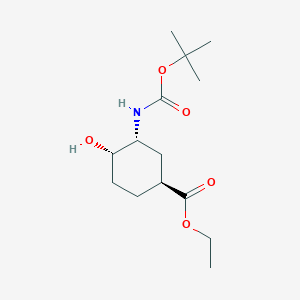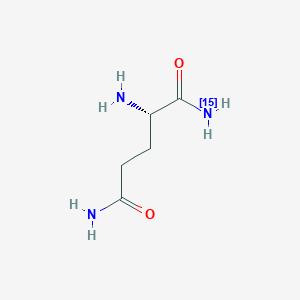
N-(3-Chloro-2-methoxyphenyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-methoxyphenyl)thietan-3-amine is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, and an amine group attached to the thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methoxyphenyl)thietan-3-amine typically involves the reaction of 3-chloro-2-methoxyaniline with a thietane precursor under specific conditions. One common method is the nucleophilic substitution reaction where the amine group of 3-chloro-2-methoxyaniline attacks the thietane ring, leading to the formation of the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would also be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methoxyphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the chloro substituent or the thietane ring, leading to different products.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, thiols, or secondary amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or reduced thietane derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-2-methoxyphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methoxyphenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents on the phenyl ring can enhance its binding affinity to these targets, leading to various biological effects. The thietane ring may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but with a thiazole ring instead of a thietane ring.
N-(3-Chloro-2-methylphenyl)-2-(3-methoxyphenoxy)acetamide: This compound features an acetamide group and a methoxyphenoxy substituent.
Uniqueness
N-(3-Chloro-2-methoxyphenyl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12ClNOS |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
N-(3-chloro-2-methoxyphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12ClNOS/c1-13-10-8(11)3-2-4-9(10)12-7-5-14-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
GUMZWJJWLYSPHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-7-azaspiro[4.4]nonan-4-one](/img/structure/B12948626.png)
![(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12948628.png)
![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)
![N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B12948640.png)
![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)


![2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948665.png)

![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)
![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)



